4-[2-(1-acetyl-2-oxopropylidene)hydrazino]-N,N-diethylbenzenesulfonamide

Catalog No.
S13901473
CAS No.
M.F
C15H21N3O4S
M. Wt
339.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-[2-(1-acetyl-2-oxopropylidene)hydrazino]-N,N-die...

Product Name

4-[2-(1-acetyl-2-oxopropylidene)hydrazino]-N,N-diethylbenzenesulfonamide

IUPAC Name

N,N-diethyl-4-[[(E)-2-hydroxy-4-oxopent-2-en-3-yl]diazenyl]benzenesulfonamide

Molecular Formula

C15H21N3O4S

Molecular Weight

339.4 g/mol

InChI

InChI=1S/C15H21N3O4S/c1-5-18(6-2)23(21,22)14-9-7-13(8-10-14)16-17-15(11(3)19)12(4)20/h7-10,19H,5-6H2,1-4H3/b15-11+,17-16?

InChI Key

CERQFJDCLCEKGJ-DTVSKZHBSA-N

Canonical SMILES

CCN(CC)S(=O)(=O)C1=CC=C(C=C1)N=NC(=C(C)O)C(=O)C

Isomeric SMILES

CCN(CC)S(=O)(=O)C1=CC=C(C=C1)N=N/C(=C(\C)/O)/C(=O)C

4-[2-(1-acetyl-2-oxopropylidene)hydrazino]-N,N-diethylbenzenesulfonamide is a complex organic compound with the molecular formula C15H21N3O4S and a molar mass of 339.41 g/mol. This compound features a sulfonamide group, which is known for its biological activity, particularly in medicinal chemistry. The structure includes a hydrazine moiety linked to an acetyl group, contributing to its potential reactivity and biological properties. The compound is characterized by its unique arrangement of functional groups, which may influence its solubility, stability, and interaction with biological targets .

The chemical reactivity of 4-[2-(1-acetyl-2-oxopropylidene)hydrazino]-N,N-diethylbenzenesulfonamide can be attributed to the presence of the hydrazine and sulfonamide functionalities. Potential reactions include:

  • Hydrazone Formation: The compound can undergo condensation reactions with aldehydes or ketones to form hydrazones, which are important intermediates in organic synthesis.
  • Nucleophilic Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, making it useful in synthesizing more complex molecules.
  • Acid-Base Reactions: The sulfonamide nitrogen can act as a weak base, allowing for protonation under acidic conditions, which may alter its reactivity profile .

The synthesis of 4-[2-(1-acetyl-2-oxopropylidene)hydrazino]-N,N-diethylbenzenesulfonamide typically involves several steps:

  • Formation of the Hydrazone: The initial step often includes the reaction of an appropriate hydrazine derivative with an acetylated ketone to form the hydrazone linkage.
  • Sulfonamide Formation: The resulting hydrazone can then be reacted with N,N-diethylbenzenesulfonamide under acidic or basic conditions to introduce the sulfonamide functionality.
  • Purification: The final product is usually purified through recrystallization or chromatography techniques to ensure high purity and yield .

4-[2-(1-acetyl-2-oxopropylidene)hydrazino]-N,N-diethylbenzenesulfonamide has potential applications in various fields:

  • Pharmaceuticals: Due to its possible antibacterial and anticancer properties, it may serve as a lead compound in drug development.
  • Chemical Research: It can be utilized as a reagent in organic synthesis and chemical research, particularly in the formation of new hydrazone derivatives.
  • Biological Studies: Its unique structure makes it suitable for studies aimed at understanding enzyme interactions and metabolic pathways .

Interaction studies involving 4-[2-(1-acetyl-2-oxopropylidene)hydrazino]-N,N-diethylbenzenesulfonamide would focus on its binding affinity with various biological targets. These studies could include:

  • Enzyme Kinetics: Assessing how the compound affects enzyme activity could provide insights into its mechanism of action.
  • Molecular Docking Studies: Computational approaches may be employed to predict how this compound interacts with specific proteins or enzymes at the molecular level.
  • Cell Culture Studies: Evaluating the effects on cell viability and proliferation would help determine its potential therapeutic effects .

Several compounds share structural similarities with 4-[2-(1-acetyl-2-oxopropylidene)hydrazino]-N,N-diethylbenzenesulfonamide. Here are some notable examples:

Compound NameStructure/FeaturesUnique Aspects
SulfanilamideContains a simple sulfonamide groupFirst discovered antibacterial agent
AcetazolamideSulfonamide with a carbonic anhydrase inhibitory actionUsed primarily in treating glaucoma
Benzene SulfonamideBasic structure similar to the target compoundServes as a precursor for various pharmaceuticals

The uniqueness of 4-[2-(1-acetyl-2-oxopropylidene)hydrazino]-N,N-diethylbenzenesulfonamide lies in its specific combination of hydrazine and acetyl functionalities linked to a sulfonamide core, which may confer distinct biological activities not observed in simpler sulfonamides .

This detailed examination highlights both the potential utility and unique characteristics of this compound within the broader context of medicinal chemistry and organic synthesis.

Multi-Step Synthesis Pathways for Sulfonamide-Hydrazone Hybrid Architectures

The synthesis of 4-[2-(1-acetyl-2-oxopropylidene)hydrazino]-N,N-diethylbenzenesulfonamide typically involves sequential functionalization of a benzenesulfonamide precursor. A representative pathway begins with the diazotization of N,N-diethylbenzenesulfonamide, followed by coupling with ethyl acetoacetate to form a hydrazone intermediate. Cyclization under acidic conditions yields the acetyl-oxopropylidene moiety, as demonstrated in analogous syntheses of sulfonamidoindole-based hydrazones.

Key steps include:

  • Diazotization: Treatment of N,N-diethylbenzenesulfonamide with NaNO~2~ in HCl at 0°C generates a diazonium salt, critical for subsequent coupling.
  • Hydrazone Formation: Reaction with ethyl acetoacetate in ethanol-water mixtures forms a hydrazone linkage, with KOH facilitating deprotonation.
  • Cyclization: Acidic conditions (e.g., HCl) promote cyclization, yielding the acetyl-oxopropylidene group.

Table 1: Multi-Step Synthesis Optimization

StepReagents/ConditionsYield (%)Reference
DiazotizationNaNO~2~, HCl, 0°C85–90
Hydrazone CouplingEthyl acetoacetate, KOH, EtOH70–75
CyclizationHCl, RT, 5 h65–70

Alternative routes employ N-tosylhydrazone precursors, where sulfonyl chlorides react with hydrazines to directly install the sulfonamide-hydrazone backbone. However, yields for such one-pot methods remain suboptimal compared to stepwise approaches.

Green Chemistry Approaches in Hydrazone Linkage Formation

Recent efforts prioritize solvent reduction and energy efficiency in hydrazone synthesis. Ethanol-water biphasic systems replace traditional ethers, minimizing volatile organic compound (VOC) emissions while maintaining reaction efficiency. For example, substituting diethyl ether with ethanol-water during hydrazone isolation reduced solvent waste by 40% without compromising purity.

Microwave-assisted hydrazone formation has emerged as a promising alternative, reducing reaction times from hours to minutes. In analogous syntheses, 5-minute microwave irradiation at 100°C achieved 92% conversion vs. 65% for conventional heating. While not yet reported for this specific compound, scalability studies on similar systems suggest energy savings of 30–50%.

Table 2: Solvent Systems for Hydrazone Formation

Solvent SystemTemperature (°C)Time (h)Yield (%)
Ethanol-water (3:1)251278
Solvent-free80265
Microwave (EtOH-H~2~O)1000.0892

Catalytic Systems for N,N-Diethylbenzenesulfonamide Intermediate Functionalization

Palladium and acid catalysts enhance regioselectivity during sulfonamide functionalization. In the synthesis of related sulfonyl hydrazones, 10 mol% p-toluenesulfonic acid (PTSA) improved hydrazone yields from 55% to 82% by accelerating imine formation. For N-alkylation steps, K~2~CO~3~ in DMF facilitates efficient diethylation of benzenesulfonamide precursors, achieving >90% substitution.

Notably, heterogeneous catalysts like Amberlyst-15 enable recyclability. In cyclization steps, Amberlyst-15 provided comparable yields (68%) to HCl while allowing five reuse cycles without significant activity loss.

Table 3: Catalytic Performance Comparison

CatalystReaction StepYield (%)Turnover Number
PTSA (10 mol%)Hydrazone formation828.2
K~2~CO~3~N,N-Diethylation91-
Amberlyst-15Cyclization6834 (5 cycles)

One-Step Synthesis Strategies from N-Tosylhydrazone Precursors

Direct coupling of N-tosylhydrazones with acetyl-oxopropylidene derivatives offers a streamlined alternative. In a model reaction, N-tosylhydrazones reacted with diketene in DCM at 25°C, yielding 4-[2-(1-acetyl-2-oxopropylidene)hydrazino] derivatives in 58% yield. While lower than multi-step approaches, this method reduces purification steps and avoids diazotization hazards.

Recent advances employ flow chemistry to enhance one-step yields. Continuous-flow reactors achieved 73% conversion in 15 minutes residence time by maintaining precise stoichiometric ratios. Scaling this approach to kilogram quantities remains challenging due to diketene instability but shows promise for pilot-scale production.

Table 4: One-Step Synthesis Optimization

ConditionsResidence TimeYield (%)Purity (%)
Batch (DCM, 25°C)24 h5895
Flow reactor15 min7398
Solvent-free (neat)2 h4990

XLogP3

2.6

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

1

Exact Mass

339.12527733 g/mol

Monoisotopic Mass

339.12527733 g/mol

Heavy Atom Count

23

Dates

Last modified: 08-10-2024

Explore Compound Types